molecular formula C6H8O3 B3028800 5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one CAS No. 33177-29-6

5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one

Cat. No.: B3028800
CAS No.: 33177-29-6
M. Wt: 128.13
InChI Key: PXNRZJNTMDCHFR-UHFFFAOYSA-N
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Description

5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C6H8O3 and its molecular weight is 128.13. The purity is usually 95%.
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Scientific Research Applications

Maillard Reaction Product

2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one, a product from the Maillard reaction, can transform into 5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one upon heating in the presence of primary amines. This transformation is a part of the Maillard reaction, which is significant in food chemistry and flavor development (Knerr, Pischetsrieder, & Severin, 1994).

Plant Growth Inhibition

Research has shown that certain derivatives of 5,6-dihydro-2H-pyran-2-one exhibit potent plant growth inhibitory activity. For instance, a specific derivative was found to be more effective in inhibiting the growth of Italian ryegrass shoots and roots compared to a compound with an unsubstituted phenyl group (Ochi, Yoneyama, Nishiwaki, & Yamauchi, 2021).

Synthesis of Pheromones and Drugs

The compound has been utilized as a key intermediate in the synthesis of various substances, including the pheromone of the oriental hornet Vespa Orientalis and the formal synthesis of tetrahydrolipstatin, a drug used for weight loss (Mineyeva, 2014).

Antimicrobial and Anticoccidial Activity

Compounds derived from 5,6-dihydro-2H-pyran-2-one, like 5-amino derivatives, have shown significant in vitro antimicrobial activity. Some derivatives also demonstrated strong anticoccidial properties, offering potential therapeutic avenues (Georgiadis, 1976).

Synthetic Methodologies

Recent studies have developed new methodologies for synthesizing derivatives of 4-hydroxy-6-methyl-2H-pyran-2-one, including environment-friendly protocols using ultrasound-mediated condensation (Wang, Zou, Zhao, & Shi, 2011).

Electrocatalytic Applications

Electrolysis of 4-hydroxy-6-methyl-2H-pyran-2-one in specific conditions has led to the formation of functionalized 3-acetoacetylcoumarins, showcasing its potential in electrocatalysis for biomedical and practical applications (Elinson, Sokolova, Korshunov, Barba, & Batanero, 2018).

Anticorrosion Properties

Some derivatives of pyran-2-one have been evaluated for their corrosion inhibition performance on mild steel in acidic mediums, demonstrating significant potential in industrial applications (El Hattak et al., 2021).

Properties

IUPAC Name

4-hydroxy-2-methyl-2,3-dihydropyran-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-4-2-5(7)3-6(8)9-4/h3-4,7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNRZJNTMDCHFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC(=O)O1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30954800
Record name 6-Hydroxy-2-methyl-2,3-dihydro-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30954800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33177-29-6
Record name 2H-Pyran-2-one, 5,6-dihydro-4-hydroxy-6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033177296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-2-methyl-2,3-dihydro-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30954800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 20.0 g (0.16 mole) of 4-hydroxy-6-methyl-2-pyrone in 250 ml of methanol was added 1.0 g of 5% palladium on carbon as the hydrogenation catalyst. Hydrogenation was carried out at room temperature under a pressure of 20 kg/cm2 for 7 hours. The catalyst was removed by filtration and the solvent was removed by evaporation under a reduced pressure. The precipitated crystal was recovered by filtration and recrystallized from ethanol to obtain 14.8 g (yield: 73%) of 4-hydroxy-5,6-dihydro-6-methyl-2-pyrone in the form of a crystal, m.p. 103°-104° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one
Reactant of Route 2
5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one
Reactant of Route 6
5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one

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